tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which can influence its biological activity and pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the [3 + 2] annulation of cyclopropenes with aminocyclopropanes . This reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. specific industrial methods for large-scale production are not well-documented in the literature. The use of photochemistry and specialized catalysts may pose challenges for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new chemical spaces.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific biological context and the compound’s functional groups .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another spirocyclic compound with similar structural features but different chemical properties.
Cyclopropylanilines: These compounds share the cyclopropane ring but differ in their functional groups and overall structure.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds have a similar spirocyclic core but include additional heteroatoms and functional groups.
Uniqueness
tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of a spirocyclic structure with tert-butyl and amino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H26N2O2 |
---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
tert-butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C15H26N2O2/c1-14(2,3)19-13(18)17-6-4-15(5-7-17)9-10-8-11(10)12(15)16/h10-12H,4-9,16H2,1-3H3 |
InChI Key |
BITQTFGWYVVGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3CC3C2N |
Origin of Product |
United States |
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